![molecular formula C7H5ClN2 B598378 6-Chloro-3-methylpicolinonitrile CAS No. 1201924-31-3](/img/structure/B598378.png)
6-Chloro-3-methylpicolinonitrile
Overview
Description
6-Chloro-3-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Chloro-3-methylpicolinonitrile is 1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
6-Chloro-3-methylpicolinonitrile has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.26±0.1 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Chemical Synthesis
“6-Chloro-3-methylpicolinonitrile” is used in various chemical synthesis processes . Its unique properties make it suitable for synthesizing diverse organic compounds.
Drug Discovery
This compound plays a significant role in drug discovery. It can be used as a building block in the synthesis of pharmaceutical compounds.
Material Science Studies
“6-Chloro-3-methylpicolinonitrile” is also used in material science studies. Its unique chemical structure can contribute to the development of new materials with desired properties.
Insecticide Development
A practical synthesis of (6-chloro-3-pyridyl)methylamine, one of the key intermediates of neo-nicotinoid insecticides, has been reported . This suggests that “6-Chloro-3-methylpicolinonitrile” could be used in the development of new insecticides.
Biochemical Research
The compound is used in biochemical research . Scientists in various fields, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research, have found applications for this compound .
Ligand for Targets
“6-Chloro-3-methylpicolinonitrile” could potentially be used as a ligand for targets in biochemical research . This could help in understanding the interaction between molecules and their target proteins.
Safety And Hazards
properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXSZKHRDKVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676772 | |
Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylpicolinonitrile | |
CAS RN |
1201924-31-3 | |
Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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